molecular formula C10H10S B14725628 Benzene, (3-butynylthio)- CAS No. 10575-06-1

Benzene, (3-butynylthio)-

Cat. No.: B14725628
CAS No.: 10575-06-1
M. Wt: 162.25 g/mol
InChI Key: ONVUXTUODGABSO-UHFFFAOYSA-N
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Description

"Benzene, (3-butynylthio)-" (CAS: Not explicitly provided in evidence) is a substituted benzene derivative featuring a sulfur atom at the para position linked to a 3-butynyl group (-S-C≡C-CH₂-CH₃). This compound belongs to the aryl thioether family, where the sulfur atom bridges the aromatic ring and an alkyne-containing alkyl chain. Its molecular formula is C₁₀H₁₀S, with a molecular weight of 162.25 g/mol. The presence of the thioether and alkyne moieties imparts unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical applications, such as enzyme inhibition (e.g., SIRT2 inhibitors, as seen in related sulfur-containing benzene derivatives) .

Properties

CAS No.

10575-06-1

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

but-3-ynylsulfanylbenzene

InChI

InChI=1S/C10H10S/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2

InChI Key

ONVUXTUODGABSO-UHFFFAOYSA-N

Canonical SMILES

C#CCCSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-butynylthio)- typically involves the reaction of benzene with a butynylthio compound under specific conditions. One common method is the nucleophilic substitution reaction where a butynylthio group is introduced to the benzene ring. This can be achieved using reagents such as butynylthiol and a suitable catalyst.

Industrial Production Methods: Industrial production of Benzene, (3-butynylthio)- may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification and distillation to isolate the desired compound from by-products.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thioether group (-S-) is strongly electron-donating due to sulfur’s lone pairs, activating the benzene ring toward electrophilic substitution and directing incoming electrophiles to the ortho and para positions .

Reaction TypeConditionsExpected ProductsNotes
Nitration HNO₃/H₂SO₄2-nitro- and 4-nitro-(3-butynylthio)benzeneDominant para product due to steric hindrance at ortho .
Sulfonation H₂SO₄ (fuming)2-sulfo- and 4-sulfo-(3-butynylthio)benzeneReversible reaction; para isomer favored .
Halogenation X₂/FeX₃ (X = Cl, Br)2-halo- and 4-halo-(3-butynylthio)benzeneBromination proceeds faster than chlorination .

Oxidation Reactions

The thioether and alkyne groups are susceptible to oxidation:

Thioether Oxidation

  • To sulfoxide : Using H₂O₂ or mCPBA at 0–25°C .
    (3-butynylthio)benzeneH2O2(3-butynylsulfinyl)benzene\text{(3-butynylthio)benzene} \xrightarrow{\text{H}_2\text{O}_2} \text{(3-butynylsulfinyl)benzene}

  • To sulfone : Strong oxidizing agents (e.g., KMnO₄/H⁺) .
    (3-butynylthio)benzeneKMnO4/H+(3-butynylsulfonyl)benzene\text{(3-butynylthio)benzene} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{(3-butynylsulfonyl)benzene}

Alkyne Oxidation

  • To ketone : Hydration via Hg²⁺ catalysis (e.g., HgSO₄/H₂SO₄) .
    -C≡C-HgSO4-CO-CH2\text{-C≡C-} \xrightarrow{\text{HgSO}_4} \text{-CO-CH}_2-

  • To carboxylic acid : Strong oxidative cleavage (e.g., O₃ followed by H₂O₂) .

Alkyne-Specific Reactions

The butynyl group’s triple bond enables addition and cyclization reactions:

Reaction TypeReagentsProducts
Hydrogenation H₂/Pd-S-CH₂-CH₂-CH₂-CH₂- (saturated side chain)
Cycloaddition Cu(I) catalystBenzannulated cyclooctatetraene derivatives
Nucleophilic Addition ROH/H⁺-S-CH₂-C(OR)-CH₂- (vinyl ether formation)

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS may occur under harsh conditions (e.g., NH₃/NaNH₂ at high temperatures) . The electron-rich ring could facilitate displacement of halogens or other leaving groups at activated positions.

Cyclization and Heterocycle Formation

The alkyne and thioether groups may participate in tandem reactions:

  • Paal-Knorr furan synthesis : Reaction of 1,4-diketones (derived from alkyne oxidation) with NH₃ or amines to form furans .

  • Thiophene formation : Via cyclization with elemental sulfur or via CS₂ elimination .

Thermal and Photochemical Reactivity

  • Bergman cyclization : The alkyne may undergo cycloaromatization under thermal conditions to form naphthalene derivatives .

  • Radical reactions : Initiated by peroxides or UV light, leading to cross-linked products or side-chain modifications .

Scientific Research Applications

Chemistry: Benzene, (3-butynylthio)- is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development.

Biology and Medicine: The compound’s derivatives may have potential applications in drug development and biochemical research. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, Benzene, (3-butynylthio)- can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzene, (3-butynylthio)- involves its interaction with various molecular targets. The butynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides stability and allows for further functionalization.

Molecular Targets and Pathways:

    Nucleophilic Attack: The sulfur atom in the butynylthio group can act as a nucleophile, attacking electrophilic centers in other molecules.

    Electrophilic Substitution:

Comparison with Similar Compounds

Research Findings and Key Observations

Electronic Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂) reduce sulfur’s lone pair availability, decreasing nucleophilicity. In contrast, "3-butynylthio" derivatives retain moderate nucleophilicity, enabling selective alkylation or oxidation . Alkyne moieties enhance thermal stability compared to alkenes, as seen in "3-butenyl" benzene (ΔcH°liquid = -5,400 kJ/mol) versus alkyne analogs .

Stability Under Acidic Conditions :

  • Nitrobenzenesulfenylpyrroles decompose rapidly in acidic media, while "3-butynylthio" benzene remains stable unless exposed to strong acids (e.g., H₂SO₄), which may protonate the alkyne .

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